N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pteridine ring system, which is a fusion of pyrimidine and pyrazine rings
Preparation Methods
The synthesis of N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the hydroxymethyl group: This step often involves the hydroxylation of a methyl group using reagents such as formaldehyde and a catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives, which are important in the study of organic chemistry.
Biology: This compound is studied for its role in biological systems, particularly in relation to DNA and RNA modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function. This can affect various cellular pathways and processes.
Comparison with Similar Compounds
N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide can be compared with other pteridine derivatives, such as:
6-Hydroxymethyl-7,8-dihydropterin: This compound shares a similar pteridine ring structure but differs in its functional groups.
Methotrexate: A well-known pteridine derivative used in cancer therapy, which acts by inhibiting the use of folic acid.
Tetrahydrobiopterin: Another pteridine derivative involved in the synthesis of neurotransmitters.
The uniqueness of N’-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide lies in its specific functional groups and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C10H12N6O2 |
---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H12N6O2/c1-16(2)5-12-10-14-8-7(9(18)15-10)13-6(4-17)3-11-8/h3,5,7,17H,4H2,1-2H3/b12-5+ |
InChI Key |
NACLGXVZMTXUTL-LFYBBSHMSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N=CC(=N2)CO |
Canonical SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N=CC(=N2)CO |
Origin of Product |
United States |
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